7-Chloro-4-iodothieno[2,3-c]pyridine
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Overview
Description
7-Chloro-4-iodothieno[2,3-c]pyridine is a heteroaromatic compound with the molecular formula C₇H₃ClINS. It is part of the thieno[2,3-c]pyridine family, which is known for its diverse applications in medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-iodothieno[2,3-c]pyridine typically involves the halogenation of thieno[2,3-c]pyridine derivatives. One common method includes the use of iodine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the thieno[2,3-c]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-iodothieno[2,3-c]pyridine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions due to the presence of halogen atoms, which make the ring more reactive towards electrophiles.
Nucleophilic Aromatic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles under appropriate conditions.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include electrophiles such as nitronium ions or sulfonyl chlorides.
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often used.
Suzuki Coupling: Typically involves palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-c]pyridine derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
7-Chloro-4-iodothieno[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are crucial in cancer research.
Biological Studies: The compound is used to study the interaction of heteroaromatic compounds with biological targets, such as proteins and enzymes.
Material Science: It is utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Chloro-4-iodothieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting various cellular pathways. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[2,3-c]pyridine scaffold .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its anti-inflammatory properties.
7-Chloro-4-iodothieno[3,2-c]pyridine: Similar in structure but differs in the position of the heteroatoms.
Uniqueness
7-Chloro-4-iodothieno[2,3-c]pyridine is unique due to its specific halogenation pattern, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the design of kinase inhibitors and other biologically active molecules .
Properties
Molecular Formula |
C7H3ClINS |
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Molecular Weight |
295.53 g/mol |
IUPAC Name |
7-chloro-4-iodothieno[2,3-c]pyridine |
InChI |
InChI=1S/C7H3ClINS/c8-7-6-4(1-2-11-6)5(9)3-10-7/h1-3H |
InChI Key |
RBEDPBMJXJNUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2Cl)I |
Origin of Product |
United States |
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